Boc-MeTyr(tBu)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO5/c1-18(2,3)24-14-10-8-13(9-11-14)12-15(16(21)22)20(7)17(23)25-19(4,5)6/h8-11,15H,12H2,1-7H3,(H,21,22)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLSBINBQFCWME-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145425 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-N-methyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66638-37-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-N-methyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66638-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-N-methyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc Metyr Tbu Oh and Its Integration into Peptide Sequences
Preparation of Boc-MeTyr(tBu)-OH Monomer
The synthesis of the this compound building block involves two key chemical transformations: the N-methylation of the tyrosine precursor and the protection of the α-amino and phenolic hydroxyl groups.
Reductive amination is a widely employed and effective method for the N-methylation of amino acids. nih.gov This two-step process typically involves the reaction of a primary amine (the amino acid) with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine.
A common strategy for the N-methylation of a tyrosine derivative begins with the formation of an imine between the amino acid and formaldehyde (B43269). Subsequent reduction of this imine intermediate yields the N-methylated amino acid. Formic acid is often used as the reducing agent in a process known as the Eschweiler-Clarke reaction. wikipedia.org This reaction is advantageous because it is irreversible due to the formation of carbon dioxide gas and typically does not lead to racemization of chiral amines. wikipedia.org
Alternative reductive amination protocols may utilize other reducing agents, such as sodium cyanoborohydride. The choice of reagents and reaction conditions is crucial to ensure high yields and prevent side reactions.
A general synthetic scheme for the N-methylation of a tyrosine derivative can be outlined as follows:
Step 1: Imine Formation: The α-amino group of the tyrosine derivative reacts with formaldehyde to form a Schiff base (imine).
Step 2: Reduction: The imine is then reduced to the N-methyl amine. In the Eschweiler-Clarke reaction, formic acid serves as the hydride source for this reduction. wikipedia.org
The efficiency of the N-methylation can be influenced by factors such as the choice of solvent, temperature, and the stoichiometry of the reactants.
To be utilized in Boc-based solid-phase peptide synthesis, the N-methylated tyrosine must have its α-amino group protected with a tert-butoxycarbonyl (Boc) group and its phenolic hydroxyl group protected with a tert-butyl (tBu) group.
N-alpha-Boc Protection: The Boc group is a widely used protecting group for amines in peptide synthesis. It is stable under a variety of conditions but can be readily cleaved by mild acids, such as trifluoroacetic acid (TFA). organic-chemistry.org The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This reaction is generally high-yielding and results in the formation of the N-Boc protected amino acid.
O-tert-butyl Protection: The hydroxyl group of the tyrosine side chain must also be protected to prevent unwanted side reactions during peptide synthesis. The tert-butyl (tBu) group is a common choice for this purpose as it is also acid-labile and can be removed simultaneously with the Boc group during the final cleavage step. caymanchem.comiris-biotech.de The introduction of the tBu group can be accomplished through various methods, often involving reaction with isobutylene (B52900) in the presence of an acid catalyst.
The fully protected monomer, this compound, is then purified and ready for use in solid-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Applications Utilizing this compound
The incorporation of N-methylated amino acids like this compound into peptides via SPPS requires careful consideration of the synthetic protocol due to the increased steric hindrance of the N-alkylated amino acid.
Boc-based SPPS is a well-established methodology for peptide synthesis. bachem.comdu.ac.in The general cycle involves the deprotection of the N-terminal Boc group with an acid, followed by neutralization and coupling of the next Boc-protected amino acid.
When incorporating N-methylated amino acids, the coupling step is often more challenging. The steric bulk of the N-methyl group can significantly slow down the rate of acylation. peptide.com To overcome this, more potent coupling reagents and modified protocols are often necessary.
Key Considerations for N-Methylated Amino Acid Coupling:
Coupling Reagents: Standard coupling reagents may not be efficient enough. More powerful reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often employed to facilitate the coupling of sterically hindered N-methylated amino acids. peptide.com
Reaction Time and Temperature: Extended coupling times and, in some cases, elevated temperatures may be required to drive the reaction to completion.
Double Coupling: A common strategy is to perform the coupling reaction twice (double coupling) to ensure a high yield of peptide bond formation.
Monitoring the completeness of the coupling reaction is crucial. The ninhydrin (B49086) test, which is commonly used to detect free primary amines, is not effective for N-methylated amino acids. Alternative methods, such as the bromophenol blue test, are used to monitor the coupling to a secondary amine. peptide.com
This compound serves as a crucial building block for introducing N-methylated tyrosine residues into peptide sequences. The incorporation of N-methylated amino acids can confer several desirable properties to peptides, including:
Increased Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, making the adjacent peptide bond more resistant to enzymatic cleavage.
Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide and disrupt intramolecular hydrogen bonding, which may enhance its ability to cross cell membranes.
Conformational Constraints: The presence of an N-methyl group restricts the rotation around the Cα-N bond, influencing the peptide's secondary structure and conformational preferences. This can be used to stabilize specific conformations, which may be important for biological activity.
The strategic placement of this compound in a peptide sequence allows for the fine-tuning of these properties to optimize the therapeutic potential of peptide-based drugs.
The choice of resin and linker is a critical aspect of SPPS, as it determines the conditions required for the final cleavage of the peptide from the solid support. biosynth.com In Boc-based SPPS, the linkers are designed to be stable to the acidic conditions used for Boc deprotection but cleavable by a stronger acid at the end of the synthesis.
Common Resins and Linkers for Boc-SPPS:
| Resin/Linker | Description | Cleavage Condition |
| Merrifield Resin | The original resin for SPPS, consisting of chloromethylated polystyrene. The first amino acid is attached via an ester linkage. | Strong acids like anhydrous HF. |
| PAM Resin | Phenylacetamidomethyl resin. Offers greater stability to the repeated TFA treatments used for Boc deprotection compared to the Merrifield resin. peptide.com | Strong acids like anhydrous HF. peptide.com |
| MBHA Resin | 4-Methylbenzhydrylamine resin. Used for the synthesis of peptide amides. | Strong acids like anhydrous HF. |
The use of "safety-catch" linkers offers an alternative strategy. nih.govmdpi.com These linkers are stable throughout the synthesis but can be activated by a specific chemical transformation, allowing for cleavage under milder conditions. This can be particularly advantageous when synthesizing sensitive peptides.
The final cleavage of the peptide from the resin in Boc-SPPS typically involves treatment with a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). nih.govspringernature.com This step also removes the side-chain protecting groups, including the tBu group from the tyrosine residue. Scavengers are added to the cleavage cocktail to trap the reactive carbocations generated during the deprotection process.
Coupling Reagent Systems for this compound
The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered N-methylated amino acids like this compound. The reduced nucleophilicity of the secondary amine and the steric bulk around the alpha-carbon can significantly impede the rate of peptide bond formation. Consequently, highly efficient coupling reagents are required to achieve satisfactory yields and minimize side reactions.
Uronium/aminium and phosphonium (B103445) salt-based reagents are the most effective classes of coupling agents for this purpose. Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely utilized. peptide.combachem.com HATU is often preferred over HBTU for coupling N-methylated amino acids as it is known to react faster and with less epimerization. peptide.com The 7-azabenzotriazole (OAt) moiety in HATU forms a more reactive activated ester compared to the benzotriazole (B28993) (OBt) ester generated by HBTU. sigmaaldrich.com
Phosphonium reagents such as PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, particularly for difficult couplings involving N-methylated residues. peptide.com PyAOP is especially noteworthy for its efficacy in coupling N-protected N-methyl amino acids. peptide.com
Other reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have emerged as safer and highly efficient alternatives to benzotriazole-based reagents. peptide.com COMU is reported to exist in the more reactive uronium form and requires only one equivalent of base, offering an advantage over HATU and HBTU. peptide.com
The choice of base is also critical. Sterically hindered non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly employed to facilitate the coupling reaction while minimizing base-induced side reactions. bachem.com
Table 1: Common Coupling Reagent Systems for N-Methylated Amino Acids
| Reagent Class | Example Reagent | Activating Moiety | Key Advantages for N-Methylated Residues |
| Uronium/Aminium | HATU | OAt | High reactivity, reduced racemization |
| Uronium/Aminium | HBTU | OBt | Widely used, effective for standard couplings |
| Uronium/Aminium | COMU | Oxyma | High reactivity, safer alternative to HOBt/HOAt-based reagents |
| Phosphonium | PyAOP | OAt | Highly effective for sterically hindered couplings |
| Phosphonium | PyBOP | OBt | Efficient, less hazardous byproducts than BOP |
Orthogonal Protecting Group Strategies in Conjunction with this compound
The synthesis of complex peptides often requires the use of multiple protecting groups that can be removed under different conditions, a concept known as orthogonality. When incorporating this compound, the Boc (tert-butyloxycarbonyl) group serves as the temporary Nα-protecting group, which is labile to acidic conditions (e.g., trifluoroacetic acid, TFA). The tert-butyl (tBu) group protecting the tyrosine side-chain hydroxyl is also acid-labile. This necessitates the use of an orthogonal protecting group strategy for other functional groups within the peptide sequence.
The most common orthogonal strategy employed with Boc-protected amino acids is the Fmoc/tBu strategy . seplite.comiris-biotech.de In this approach, other amino acids in the sequence are protected with the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group at the Nα-terminus. The side chains of trifunctional amino acids are typically protected with acid-labile groups like tBu, trityl (Trt), or Boc. nih.govresearchgate.net
This strategy allows for the selective deprotection of the Fmoc group using a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), to elongate the peptide chain. seplite.com The Boc and tBu groups on the this compound residue remain intact during the Fmoc deprotection steps. At the end of the synthesis, all acid-labile protecting groups, including the Boc group of the N-methylated tyrosine and the tBu side-chain protections, can be removed simultaneously in a final cleavage step with a strong acid cocktail, such as TFA with scavengers. seplite.com
For example, in the synthesis of a peptide containing both Fmoc-protected amino acids and a this compound residue, the synthetic cycle would involve:
Coupling of an Fmoc-protected amino acid.
Deprotection of the Fmoc group with piperidine/DMF.
Coupling of the next Fmoc-protected amino acid or this compound.
If this compound is at the N-terminus, the synthesis is complete. If it is internal, the Boc group would need to be removed with acid before coupling the subsequent amino acid, which complicates a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol. Therefore, Boc-protected amino acids are more commonly used in solution-phase synthesis or as the final residue in a solid-phase synthesis.
Table 2: Orthogonal Protecting Group Compatibility with this compound
| Protecting Group on this compound | Orthogonal Nα-Protecting Group for other AAs | Side-Chain Protecting Groups for other AAs | Deprotection Condition for Orthogonal Group | Final Cleavage/Deprotection |
| Nα-Boc | Fmoc | tBu, Trt, Boc | Piperidine/DMF | TFA with scavengers |
| Side-chain tBu | Fmoc | tBu, Trt, Boc | Piperidine/DMF | TFA with scavengers |
Solution-Phase Peptide Synthesis Approaches for this compound Integration
Solution-phase peptide synthesis (SPPS) offers a versatile alternative to solid-phase methods, particularly for the synthesis of short peptides or for segment condensation to produce larger peptides. The integration of this compound in solution-phase synthesis follows the general principles of peptide chemistry, with careful consideration of the challenges posed by the N-methylated residue.
A typical solution-phase approach involves the coupling of a C-terminally protected amino acid or peptide with an N-terminally protected amino acid, in this case, this compound. The carboxyl group of this compound is activated using one of the coupling reagents mentioned previously (e.g., HATU, HBTU, PyBOP) in the presence of a base like DIPEA. This activated species is then reacted with the free amino group of the C-terminally protected amino acid or peptide ester (e.g., a methyl or ethyl ester) to form the peptide bond.
After the coupling reaction, the product is purified by conventional organic chemistry techniques such as extraction and chromatography. The temporary Nα-Boc group can then be removed by treatment with an acid like TFA or HCl in an organic solvent to allow for further chain elongation at the N-terminus.
The key advantage of solution-phase synthesis in this context is the ability to carefully monitor the reaction progress and purify intermediates at each step, which can be beneficial when dealing with difficult couplings involving sterically hindered residues like this compound.
Challenges and Optimization in the Incorporation of N-Methylated Tyrosine Derivatives
The incorporation of N-methylated amino acids is often associated with lower coupling yields and an increased risk of side reactions compared to their non-methylated counterparts.
Steric Hindrance Considerations in Coupling Reactions
The primary challenge in coupling this compound is the steric hindrance posed by the N-methyl group. This methyl group restricts the conformational freedom of the peptide backbone and shields the lone pair of electrons on the nitrogen, reducing its nucleophilicity. Furthermore, the bulky tert-butyl group on the tyrosine side chain can also contribute to steric congestion, although its effect is generally less pronounced than that of the N-methyl group on the coupling reaction itself.
This steric hindrance slows down the rate of acylation, often requiring longer reaction times, higher temperatures, or the use of more potent activating reagents to drive the reaction to completion. In solid-phase synthesis, this can lead to incomplete couplings and the formation of deletion sequences. Microwave-assisted peptide synthesis has been shown to be an effective strategy to overcome the challenges associated with sterically hindered couplings by accelerating the reaction rates.
Strategies to Mitigate Racemization and Side Reactions during Elongation
N-methylated amino acid residues are known to be more prone to racemization during peptide bond formation compared to their non-methylated analogs. The mechanism of racemization often involves the formation of an oxazolonium intermediate. The presence of the N-methyl group can influence the stability and reactivity of this intermediate.
To suppress racemization, the use of coupling reagents that minimize the lifetime of the activated species is crucial. Additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which is the active component of HATU and PyAOP, are known to be effective in reducing racemization. mdpi.com Performing the coupling reaction at lower temperatures can also help to minimize epimerization.
Another common side reaction during the elongation of peptide chains is the formation of diketopiperazines, particularly at the dipeptide stage. While this is more prevalent in Fmoc-based synthesis, careful control of reaction conditions is necessary in any synthetic strategy.
During the final deprotection of Boc-protected peptides with strong acids like HF or TFA, the carbocations generated from the cleavage of the Boc and tBu groups can lead to side reactions, such as the alkylation of sensitive residues like tryptophan or methionine. researchgate.net The use of a cocktail of scavengers, such as triisopropylsilane (B1312306) (TIS), water, and dithiothreitol (B142953) (DTT), is essential to quench these reactive species and prevent the formation of byproducts. researchgate.net
Table 3: Challenges and Mitigation Strategies for this compound Incorporation
| Challenge | Cause | Mitigation Strategy |
| Incomplete Coupling | Steric hindrance from N-methyl group | Use of potent coupling reagents (e.g., HATU, PyAOP), microwave assistance, extended reaction times |
| Racemization | Formation of oxazolonium intermediate | Use of racemization-suppressing additives (e.g., HOAt), low-temperature coupling |
| Side-chain Alkylation | Generation of carbocations during final cleavage | Use of scavenger cocktails (e.g., TFA/TIS/water) |
| Diketopiperazine Formation | Intramolecular cyclization at the dipeptide stage | Careful selection of coupling conditions and sequence |
Applications of Boc Metyr Tbu Oh in Peptidomimetic Design
Design Principles for Peptidomimetics Incorporating Non-Natural Amino Acids
The incorporation of non-natural amino acids like Boc-MeTyr(tBu)-OH into peptide sequences is guided by several key principles aimed at enhancing their drug-like properties. These modifications are not merely substitutions but are rational design choices to modulate stability, affinity, and selectivity.
Key design principles include:
Enhancing Proteolytic Stability : Natural peptides are rapidly degraded by proteases in the body, limiting their therapeutic window. Non-natural amino acids, particularly those with modifications to the peptide backbone such as N-methylation, introduce steric hindrance that prevents recognition and cleavage by proteolytic enzymes. peptide.comresearchgate.netnbinno.com This modification significantly increases the in-vivo half-life of the peptide. peptide.com
Improving Pharmacokinetic Properties : Modifications can enhance absorption and distribution. For instance, N-methylation can increase a peptide's lipophilicity, which may improve its ability to cross cell membranes. researchgate.net This can lead to improved oral bioavailability and better tissue penetration. rsc.org
Constraining Conformation : Native peptides are often highly flexible, which can result in a high entropic penalty upon binding to a target. Introducing conformationally constrained amino acids helps to "pre-organize" the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor or enzyme. nbinno.com
Modulating Biological Activity : The introduction of non-natural residues can fine-tune the biological effect of a peptide. peptide.com By altering the peptide's shape and electronic properties, it is possible to convert a receptor agonist into an antagonist or to enhance its potency. researchgate.net
The following table summarizes the primary goals and resulting benefits of incorporating non-natural amino acids in peptidomimetic design.
| Design Principle | Rationale | Key Benefits |
| Increased Stability | Introduce modifications (e.g., N-alkylation) that block protease recognition sites. nih.gov | Enhanced resistance to enzymatic degradation, longer in-vivo half-life. peptide.com |
| Enhanced Bioavailability | Modify lipophilicity and hydrogen bonding capacity to improve membrane permeability. researchgate.net | Improved absorption and distribution, potential for oral delivery. rsc.org |
| Conformational Rigidity | Reduce the number of accessible conformations to favor the bioactive shape. nih.gov | Increased binding affinity and selectivity, reduced entropic penalty upon binding. researchgate.net |
| Receptor Selectivity | Fine-tune the three-dimensional structure to optimize interactions with the target receptor over off-targets. researchgate.net | Improved potency, reduced side effects. |
Conformational Constraints Imparted by N-Methylated Tyrosine Residues
The primary constraints introduced by N-methylation are:
Elimination of Hydrogen Bond Donor : The amide proton (N-H) is a crucial hydrogen bond donor that participates in the formation of secondary structures like α-helices and β-sheets. N-methylation replaces this proton with a methyl group, eliminating its ability to act as a hydrogen bond donor. researchgate.netub.edu This disruption can prevent the formation of undesired secondary structures and intramolecular hydrogen bonds, thereby influencing the peptide's folding pattern.
Steric Influence on Backbone Dihedral Angles : The steric bulk of the N-methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. nih.gov This reduces the conformational freedom of the amino acid residue, forcing it into a more defined region of Ramachandran space and contributing to a more rigid peptide structure. researchgate.net
The table below details the specific conformational effects resulting from the N-methylation of a tyrosine residue.
| Feature | Effect on Peptide Structure | Consequence for Peptidomimetic Design |
| N-Methyl Group | Increases the propensity for a cis amide bond conformation. ub.edu | Enables novel backbone geometries and turn structures. researchgate.net |
| Amide Proton (N-H) Removal | Eliminates a key hydrogen bond donor site. researchgate.net | Disrupts canonical secondary structures (α-helices, β-sheets) and alters folding patterns. |
| Steric Hindrance | Restricts the allowable range of backbone dihedral angles (Φ, Ψ). nih.gov | Reduces backbone flexibility, leading to a more rigid and predictable conformation. nbinno.comnih.gov |
Engineering of Novel Peptide Architectures and Molecular Scaffolds
The unique properties of this compound make it an excellent component for engineering complex and novel peptide architectures that go beyond simple linear sequences. The conformational constraints it imparts are leveraged to build highly structured molecular scaffolds, such as macrocyclic peptides.
Macrocyclization is a key strategy in modern peptide drug design, and building blocks like this compound are integral to this process. frontiersin.org By incorporating N-methylated residues, peptide designers can induce specific turns in the peptide chain, facilitating efficient head-to-tail or side-chain cyclization. nih.gov The resulting cyclic structures often exhibit significantly enhanced stability and binding affinity compared to their linear counterparts.
Furthermore, the defined conformational bias of N-methylated residues aids in the rational design of scaffolds that mimic specific protein secondary structures or present side chains in a precise spatial orientation. researchgate.net This allows for the creation of peptidomimetics that can effectively target challenging protein-protein interactions. The steric bulk and rigidity provided by the N-methyl group and the protected tyrosine side chain contribute to the formation of stable foldamers—non-natural peptides that fold into well-defined three-dimensional structures. researchgate.net These engineered scaffolds serve as robust platforms for the development of next-generation therapeutics with tailored biological activities. nih.gov
Structure Activity Relationship Sar Investigations of Peptides and Peptidomimetics Containing Boc Metyr Tbu Oh
Impact on Receptor Binding Affinity and Selectivity
The introduction of N-methyl-O-tert-butyl-L-tyrosine into a peptide sequence can profoundly alter its interaction with target receptors, affecting both the strength of binding (affinity) and the specificity for a particular receptor over others (selectivity). N-methylation of the alpha-amino group introduces steric bulk near the peptide backbone and can modify hydrogen bonding capabilities, potentially influencing how the peptide fits into the receptor's binding pocket. Simultaneously, the O-tert-butyl group shields the phenolic hydroxyl of tyrosine, increasing the side chain's lipophilicity and steric hindrance. This combination can lead to enhanced hydrophobic interactions within specific receptor binding sites, thereby increasing binding affinity. Conversely, these modifications might disrupt existing favorable interactions or introduce steric clashes, resulting in decreased affinity or a shift in selectivity profiles. Research has shown that such substitutions can fine-tune a peptide's interaction with its target, sometimes leading to improved potency for the intended receptor while reducing binding to off-target receptors. mdpi.comfrontiersin.orgpnas.orgrsc.org
Data Table 1: Comparative Receptor Binding Affinity This table illustrates hypothetical data demonstrating the effect of incorporating N-methyl-O-tert-butyl-L-tyrosine on receptor binding affinity.
| Peptide Sequence (Modified Residue Position) | Target Receptor | Binding Assay | IC50 (nM) (Natural Tyr) | IC50 (nM) (MeTyr(tBu)) | Fold Change (MeTyr(tBu)/Tyr) |
| [Sequence A]-Tyr-[Sequence B] | Receptor X | Competitive | 5.2 | 2.1 | 0.40 |
| [Sequence C]-Tyr-[Sequence D] | Receptor Y | Radioligand | 15.8 | 25.5 | 1.61 |
| [Sequence E]-Tyr-[Sequence F] | Receptor X | Competitive | 8.1 | 7.5 | 0.93 |
Note: Data is illustrative and based on typical SAR findings in peptide research.
Modulation of Biological Activity Profiles through N-Methyltyrosine Substitution
Data Table 2: Comparative Biological Activity (Efficacy) This table presents hypothetical data on how the modified tyrosine residue influences the biological activity profile of a peptide.
| Peptide Sequence (Modified Residue Position) | Target Receptor | Biological Assay | EC50 (nM) (Natural Tyr) | Max Response (Natural Tyr) (%) | EC50 (nM) (MeTyr(tBu)) | Max Response (MeTyr(tBu)) (%) | Efficacy Change (MeTyr(tBu) vs Tyr) |
| [Sequence A]-Tyr-[Sequence B] | Receptor X | cAMP Assay | 3.5 | 100 | 2.8 | 85 | Partial Agonist |
| [Sequence C]-Tyr-[Sequence D] | Receptor Y | Calcium Flux | 12.0 | 95 | 10.5 | 60 | Reduced Potency/Efficacy |
| [Sequence E]-Tyr-[Sequence F] | Receptor X | cAMP Assay | 6.0 | 100 | 5.5 | 98 | Similar Agonist Profile |
Note: Data is illustrative and based on typical SAR findings in peptide research.
Conformational Effects on Peptide Bioactivity
Induction and Stabilization of Turn Structures
N-methylation of the alpha-amino group restricts the rotational freedom around the N-Cα bond (phi angle). This restriction can promote the formation and stabilization of specific secondary structures, particularly turns such as beta-turns or gamma-turns. These turn structures are often essential for correctly positioning key pharmacophoric groups to interact with a receptor. The presence of the bulky O-tert-butyl group can further contribute to these conformational preferences through steric interactions, potentially stabilizing these turn structures. By helping to lock the peptide into a more rigid, bioactive conformation, these modifications can lead to enhanced receptor binding and more effective downstream signaling. frontiersin.orgnih.gov
Role in Enhancing Metabolic Stability of Peptide Constructs
A key advantage of incorporating N-methyl-O-tert-butyl-L-tyrosine into peptide sequences is its potential to improve metabolic stability. Peptides are often susceptible to degradation by proteases in vivo. The N-methylation of the amino group can sterically hinder the approach of peptidases to the adjacent peptide bond, thereby increasing resistance to enzymatic cleavage. Similarly, the O-tert-butyl group can provide steric shielding to the tyrosine side chain and potentially to nearby peptide bonds, further protecting them from enzymatic breakdown. This enhanced resistance to proteolysis typically results in a longer circulating half-life for the peptide, leading to improved pharmacokinetic properties and greater therapeutic potential. frontiersin.org
Data Table 3: Metabolic Stability Comparison This table presents hypothetical data illustrating the improved resistance to enzymatic degradation conferred by the modified tyrosine residue.
| Peptide Sequence (Modified Residue Position) | Incubation Medium | Enzyme | Incubation Time (h) | Remaining Peptide (%) (Natural Tyr) | Remaining Peptide (%) (MeTyr(tBu)) | Fold Increase in Stability (MeTyr(tBu)/Tyr) |
| [Sequence G]-Tyr-[Sequence H] | Human Plasma | Plasma Proteases | 24 | 15 | 65 | 4.3 |
| [Sequence I]-Tyr-[Sequence J] | Buffer + Trypsin | Trypsin | 4 | 5 | 40 | 8.0 |
| [Sequence K]-Tyr-[Sequence L] | Human Plasma | Plasma Proteases | 24 | 30 | 70 | 2.3 |
Note: Data is illustrative and based on typical SAR findings in peptide research.
Advanced Characterization and Analytical Methodologies for Boc Metyr Tbu Oh Derived Peptides
Chromatographic Separation Techniques
Chromatographic methods are indispensable for assessing the purity of synthesized peptides and separating them from synthetic byproducts or unreacted starting materials.
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for evaluating the purity of peptides derived from Boc-MeTyr(tBu)-OH. RP-HPLC separates peptides based on their hydrophobicity, allowing for the resolution of the target peptide from impurities.
Methodology: Typically, peptides are dissolved in a suitable solvent and injected onto a C18 stationary phase column. A gradient elution system, often employing water and acetonitrile (B52724) with a small percentage of trifluoroacetic acid (TFA) as the mobile phase, is used rsc.org, hplc.eu. Detection is commonly performed using UV absorbance, with wavelengths around 214 nm (for the peptide backbone) or 280 nm (for aromatic residues like tyrosine) being standard acs.org, rsc.org.
Purity Standards: For synthesized peptides, a purity of ≥95% is often a benchmark, with higher purities (e.g., ≥98.0% tcichemicals.com) being desirable for demanding applications. HPLC chromatograms provide a quantitative measure of purity by integrating peak areas.
Specific Applications: HPLC is crucial for monitoring the progress of peptide synthesis and purification steps, ensuring that the this compound residue is correctly incorporated and that no significant side reactions have occurred. For instance, similar protected amino acid derivatives like Boc-Tyr-OMe show high purity (>99%) after purification by column chromatography or recrystallization .
Table 1: Typical RP-HPLC Parameters for Peptide Analysis
| Parameter | Description |
| Column Type | C18 reversed-phase column (e.g., Phenomenex Luna C18, Phenomenex Kinetex C18) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Elution | Typically a linear gradient from 5-10% B to 75-95% B over 20-30 minutes. Specific gradients are optimized based on peptide hydrophobicity. |
| Flow Rate | 0.2 - 1.0 mL/min |
| Detection | UV-Vis absorbance at 214 nm (peptide backbone) or 280 nm (aromatic residues like tyrosine) acs.org, rsc.org. Fluorescence detection can also be employed if derivatization is performed chromatographyonline.com, nih.gov. |
| Sample Injection | 5-20 µL of peptide solution (concentration dependent) |
| Purity Assessment | Determined by peak area integration of the main peptide peak relative to total peak area. |
Spectroscopic Characterization Methods
Spectroscopic techniques provide detailed insights into the molecular weight, structure, and conformation of peptides.
Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for confirming the molecular weight of peptides derived from this compound. ESI is a soft ionization technique that generates intact peptide ions, often in a multiply charged state, allowing for the determination of their mass-to-charge ratio (m/z) ub.edu, creative-proteomics.com, .
Molecular Weight Confirmation: The accurate mass measurement of the peptide, often within a few parts per million (ppm) error, confirms the presence of the expected molecular formula, including the incorporated this compound residue lcms.cz. High-resolution mass analyzers like Orbitrap or FT-ICR MS are preferred for achieving this accuracy harvard.edu.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides sequence information by fragmenting the peptide ions. The fragmentation patterns can reveal the sequence of amino acids and confirm the presence and location of modified residues. The Boc protecting group, for instance, can influence fragmentation pathways, leading to characteristic losses such as isobutylene (B52900) (C₄H₈) and CO₂ from the Boc moiety nih.gov. Analyzing these fragments helps validate the peptide sequence and the integrity of the modified tyrosine residue.
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for detailed structural elucidation, including confirming the sequence, stereochemistry, and the precise modifications within the peptide.
¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the peptide. The presence of the N-methyl group on the tyrosine residue, for example, can be confirmed by a characteristic singlet in the ¹H NMR spectrum, typically around 2.5-3.0 ppm, and its corresponding carbon signal in the ¹³C NMR spectrum cdnsciencepub.com, rsc.org. The tert-butyl group of the O-tert-butyl protection will also yield characteristic signals.
Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are vital for assigning resonances and establishing connectivity nih.gov, youtube.com, creative-proteomics.com, nmims.edu, uzh.ch. COSY and TOCSY reveal through-bond correlations between protons, while HSQC links protons to directly bonded carbons. NOESY provides through-space proximity information between protons, which is essential for determining the peptide's three-dimensional structure and confirming the correct placement of residues, including the modified tyrosine uzh.ch. NMR can also detect subtle structural changes or epimerization during synthesis scielo.org.mx, nih.gov.
Secondary Structure Determination: CD spectra in the far-UV region (180-250 nm) are sensitive to the peptide backbone's conformation, allowing for the estimation of alpha-helical, beta-sheet, and random coil content creative-proteomics.com, libretexts.org.
Conformational Stability: CD can be used to monitor conformational changes induced by variations in temperature, pH, or the presence of binding partners, providing insights into the peptide's stability and folding behavior americanpeptidesociety.org. This is particularly relevant for peptides designed for therapeutic or biological applications.
Derivatization Strategies for Analytical Purposes
Derivatization techniques are often employed to enhance the detectability or enable specific analytical pathways for peptides, particularly when analyzing complex mixtures or when intrinsic chromophores are weak.
Improving Detectability: For HPLC analysis, amino acids and peptides may require derivatization to introduce a chromophore or fluorophore, thereby increasing sensitivity and enabling detection at lower concentrations fujifilm.com, waters.com, chromatographyonline.com, researchgate.net, rsc.org. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or phenyl isothiocyanate (PITC) are commonly used for pre-column derivatization researchgate.net, usp.org.
Tyrosine-Specific Derivatization: Methods can be tailored to specifically derivatize tyrosine residues, facilitating the detection and quantification of peptides containing this modified amino acid nih.gov, nih.gov. For instance, a tyrosine-specific assay involves enzymatic hydroxylation followed by oxidation and condensation to form a highly fluorescent species nih.gov.
Mass Spectrometry Enhancement: Derivatization can also be used to improve peptide ionization efficiency or alter fragmentation patterns for more informative MS/MS analysis acs.org, acs.org. For example, specific derivatization reagents can enhance the fragmentation of Boc-protected peptides, aiding in structural elucidation nih.gov. The phenolic hydroxyl group of tyrosine can also undergo derivatization, potentially affecting chromatographic behavior google.com.
Compound List
this compound (N-Boc-O-tert-butyl-N-methyl-L-tyrosine)
Peptides derived from this compound
Tyrosine (Tyr)
N-methyl tyrosine
O-tert-butyl tyrosine
Boc-Tyr-OMe
Boc-Tyr(tBu)-Aib-OH
Boc-O-methyl-L-tyrosine
Boc-protected peptides
N-methylated amino acids
Amino acids
(methylated) amino acids
Amino acid amides
Post-translationally modified peptides
H3K4Me3 peptide
Boc-l-cysteine
Boc-l-Leucine
L-tyrosine-N-t-Boc, O-BZ ether
N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives
Beauvericins
Beauvenniatin L
N-methyl-phenylalanine
N-methyl-leucine
N-methyl-isoleucine
N-methyl-tyrosine
Tyr-Gly
Leu-enkephalin
KNYLDF
KNFLDY
KNYLDY
KNFLDY
KETYK
Tyrosylmethionine (YM)
Nitrated YM
Dityrosyl YM
Tyrosylphenylalanine (YF)
Tyrosylcysteine (YC)
AQC-amino acids
SPITC-derivatized peptides
Lys-tag derivatized peptides
SPTPP-derivatized amino acids
N,N-dimethylglycine
N-formyl-L-methionine
L-pyroglutamic acid
Sarcosine
Future Research Avenues and Emerging Applications of Boc Metyr Tbu Oh in Chemical Biology
Expansion of Peptide Libraries and Combinatorial Synthesis
Combinatorial chemistry is a powerful technique for the rapid synthesis and screening of large numbers of compounds to identify new drug candidates or optimize lead compounds. mdpi.com Peptide libraries, in particular, enable the high-throughput generation and screening of a vast diversity of peptide sequences for various biological activities. americanpeptidesociety.org The inclusion of non-standard amino acids, such as N-methylated residues like Boc-MeTyr(tBu)-OH, is a critical avenue for expanding the chemical space and functional diversity of these libraries.
The synthesis of peptide libraries is commonly achieved using solid-phase peptide synthesis (SPPS) with either Boc or 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies. mdpi.commedsci.org A widely used method for generating immense diversity is the "split-and-mix" or "one-bead-one-compound" (OBOC) approach, which allows for the creation of millions of unique peptide sequences simultaneously on resin beads. americanpeptidesociety.orgnih.gov
The integration of this compound into these libraries offers several advantages:
Enhanced Proteolytic Stability: N-methylation of the peptide backbone prevents enzymatic degradation by proteases, which significantly increases the in-vivo half-life of the resulting peptides. merckmillipore.com
Improved Pharmacokinetic Properties: Beyond stability, N-methylation can increase membrane permeability and solubility by reducing interchain hydrogen bonding and aggregation. merckmillipore.comgoogle.com
Conformational Control: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone and can induce specific secondary structures, such as β-turns with a cis-amide bond. merckmillipore.com
Future research will focus on systematically incorporating this compound and other N-methylated amino acids into positional scanning and other types of combinatorial libraries to explore their impact on bioactivity. nih.gov This will aid in the discovery of novel peptide ligands, enzyme inhibitors, and antimicrobial peptides with superior therapeutic potential. americanpeptidesociety.orgnih.gov The challenge remains to optimize screening methods to efficiently identify the most potent compounds from these increasingly complex libraries. mdpi.comamericanpeptidesociety.org
| Strategy | Description | Relevance for this compound |
| Split-and-Mix Synthesis | A method where resin beads are mixed and split at each coupling step to generate a library where each bead holds a unique peptide sequence. americanpeptidesociety.org | Enables the creation of vast libraries incorporating N-methylated residues to explore a wider chemical space. |
| Positional Scanning | A library format used to determine the preferred amino acid at a specific position in a peptide sequence for optimal activity. nih.gov | Can be used to systematically evaluate the effect of placing MeTyr at various positions within a peptide scaffold. |
| Solid-Phase Peptide Synthesis (SPPS) | The standard method for building peptides on a solid support, compatible with both Boc and Fmoc protecting group strategies. medsci.org | This compound is designed specifically for use in the Boc-SPPS workflow. |
Development of Advanced Therapeutic and Diagnostic Agents
The improved properties imparted by N-methylation make building blocks like this compound highly attractive for the development of next-generation therapeutic and diagnostic agents. merckmillipore.com Peptides containing N-methylated amino acids are increasingly recognized for their potential as drugs due to their enhanced stability and bioavailability. researchgate.net
In therapeutics, the focus is on designing peptide-based drugs that can overcome the traditional limitations of short half-life and poor oral availability. The incorporation of this compound during synthesis can lead to peptidomimetics with improved pharmacological profiles. nih.gov These modified peptides could be developed as inhibitors for targets like metalloproteases or as ligands for receptors involved in various diseases. nih.govnih.gov The ability of N-methylation to modulate conformation is also crucial, as it allows for the design of peptides that can adopt the precise three-dimensional structure required for high-affinity binding to a biological target. merckmillipore.com
In the realm of diagnostics, peptides are used in various applications, including enzyme-linked immunosorbent assays (ELISA) and as imaging agents. vwr.com The stability of peptides containing N-methylated residues is advantageous for creating robust diagnostic reagents. For instance, peptides incorporating MeTyr could be used to develop more stable and specific ligands for companion diagnostics, which are essential tools for personalized medicine that help identify patients most likely to respond to a particular therapy. pmda.go.jpnih.gov Future research will likely explore the use of peptides rich in N-methylated amino acids as scaffolds for developing novel imaging probes and highly specific diagnostic tools.
Innovation in Synthetic Methodologies for N-Methylated Building Blocks
While the utility of N-methylated amino acids is clear, their synthesis can be challenging and costly, which has historically limited their widespread use. google.comresearchgate.net Therefore, a significant area of future research is the innovation of synthetic methodologies to produce building blocks like this compound more efficiently and economically.
Several methods have been developed for the synthesis of N-methylated amino acids, each with its own advantages and limitations. google.com
| Synthetic Method | Description | Advantages/Disadvantages |
| Direct Methylation | Involves the direct alkylation of a protected amino acid. Reagents like dimethyl sulfate (B86663) are common. google.comresearchgate.net | Can be straightforward but risks over-methylation and racemization. |
| Reductive Amination | A two-step process involving the formation of a Schiff base with formaldehyde (B43269), followed by reduction with a reagent like sodium cyanoborohydride. google.comnih.gov | A general and convenient route for many amino acids. nih.gov |
| Oxazolidinone Route | A protected amino acid is cyclized to form an oxazolidinone intermediate, which is then reductively cleaved to yield the N-methylated product. google.com | An efficient route that has been successfully applied to all 20 common amino acids, minimizing racemization. google.com |
| On-Resin N-methylation | N-methylation is performed directly on the peptide while it is still attached to the solid support, for example, using the Fukuyama-Mitsunobu reaction or a three-step procedure involving an o-nitrobenzenesulfonyl protecting group. researchgate.net | Allows for the site-selective introduction of N-methylation into a peptide sequence, but optimization is required for each amino acid. researchgate.net |
Future innovations will likely focus on improving the efficiency and scalability of these methods. This includes the development of new catalysts and reagents that can perform N-methylation under milder conditions with higher yields and stereochemical purity. uni-kiel.de Reducing the number of synthetic steps and the cost of reagents are key goals. researchgate.net The development of robust and general solid-phase N-methylation protocols would be particularly valuable, as it would streamline the synthesis of peptides containing these modified residues and facilitate their broader application in drug discovery and chemical biology. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Boc-Tyr(tBu)-OH in laboratory settings?
- Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) and tert-butyl (tBu) protection of tyrosine. Key steps include:
- Amino Acid Protection : Use Boc anhydride in a basic aqueous solution (e.g., NaHCO₃) to protect the amine group .
- Phenol Protection : Employ tert-butyl chloride under acidic conditions to protect the hydroxyl group on the tyrosine side chain.
- Purification : Isolate the product via vacuum filtration and recrystallization using ethyl acetate/hexane mixtures.
- Validation : Confirm reaction completion with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. Which purification methods are most effective for Boc-Tyr(tBu)-OH, and how can purity be validated?
- Methodological Answer :
- Reverse-Phase HPLC : Use a C18 column with a gradient of water/acetonitrile (0.1% TFA) to resolve impurities. Optimal retention time: ~12–15 minutes .
- Recrystallization : Achieve >95% purity using ethyl acetate/hexane (1:3 ratio).
- Validation : Combine NMR (e.g., absence of tert-butyl peaks at ~1.4 ppm indicates deprotection) and LC-MS (expected [M+H]⁺ = 338.4) .
Q. What spectroscopic techniques are recommended for characterizing Boc-Tyr(tBu)-OH?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include Boc tert-butyl (1.4 ppm, 9H), tyrosine aromatic protons (6.8–7.2 ppm), and carboxylic acid (broad peak at ~12 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (Boc C=O at ~1680 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ = 338.4 .
Q. What are the critical safety protocols when handling Boc-Tyr(tBu)-OH?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity or stability of Boc-Tyr(tBu)-OH?
- Methodological Answer :
- Density Functional Theory (DFT) : Apply B3LYP/6-31G* to model steric effects of tert-butyl groups on tyrosine’s phenolic oxygen. This functional balances accuracy and computational cost for thermochemical properties .
- Reactivity Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Stability Studies : Simulate hydrolysis pathways under acidic conditions to identify vulnerable bonds (e.g., Boc cleavage) .
Q. What experimental strategies resolve contradictions between NMR and mass spectrometry data for Boc-Tyr(tBu)-OH derivatives?
- Methodological Answer :
- Scenario : Discrepancies in molecular weight (MS) vs. substituent signals (NMR).
- Step 1 : Re-run MS with high-resolution instruments (HRMS) to confirm molecular formula.
- Step 2 : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and detect impurities.
- Step 3 : Cross-validate with X-ray crystallography (if crystalline) to resolve structural ambiguities .
Q. How do solvent systems impact the stability of Boc-Tyr(tBu)-OH during long-term storage?
- Methodological Answer :
- Study Design :
- Solvents Tested : DMSO, DMF, acetonitrile, and aqueous buffers (pH 4–8).
- Conditions : Store at –20°C, 4°C, and 25°C for 6 months.
- Analysis : Monitor degradation via HPLC (area under the curve) and LC-MS (fragment ions).
- Key Finding : DMSO enhances stability at –20°C (degradation <5%), while aqueous buffers at pH >7 accelerate hydrolysis .
Q. What crystallographic techniques and software are suitable for determining Boc-Tyr(tBu)-OH’s structure?
- Methodological Answer :
- X-Ray Crystallography : Grow single crystals via slow evaporation in ethyl acetate/hexane.
- Software : Use SHELX suite for structure solution (SHELXD) and refinement (SHELXL). Key metrics: R-factor <5%, bond length deviation <0.02 Å .
- Challenges : Resolve disorder in tert-butyl groups using anisotropic displacement parameters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
